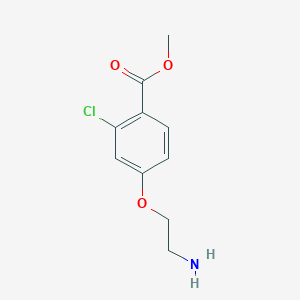

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-aminoethoxy)-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-10(13)8-3-2-7(6-9(8)11)15-5-4-12/h2-3,6H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEIBMBDFVFTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process, commencing with the readily available 2-chloro-4-hydroxybenzoic acid. This guide includes detailed experimental protocols, tabulated quantitative data for all key intermediates and the final product, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Esterification: The synthesis begins with the Fischer esterification of 2-chloro-4-hydroxybenzoic acid to produce the intermediate, Methyl 2-chloro-4-hydroxybenzoate.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of Methyl 2-chloro-4-hydroxybenzoate is then subjected to a Williamson ether synthesis. To prevent side reactions, a protected form of 2-aminoethanol, specifically N-Boc-2-bromoethylamine, is used. This step yields the N-Boc protected intermediate, Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

-

Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Properties of Key Reactants and Intermediates

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-Chloro-4-hydroxybenzoic acid |  | C₇H₅ClO₃ | 172.57 | Solid | 215-218 |

| Methyl 2-chloro-4-hydroxybenzoate |  | C₈H₇ClO₃ | 186.59 | White crystalline solid[1] | 137[1] |

| N-Boc-2-bromoethylamine |  | C₇H₁₄BrNO₂ | 224.10 | Solid | 30-32 |

| Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate |  | C₁₅H₂₀ClNO₅ | 345.78 | - | - |

Table 2: Properties of the Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound |  | C₁₀H₁₂ClNO₃ | 245.66 | - |

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-hydroxybenzoate

This procedure is based on the well-established Fischer esterification method.

Materials:

-

2-chloro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Pour the residue into ice water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-chloro-4-hydroxybenzoate as a solid. The product can be used in the next step without further purification if high purity is achieved.

Step 2: Synthesis of Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

This step utilizes the Williamson ether synthesis.

Materials:

-

Methyl 2-chloro-4-hydroxybenzoate

-

N-Boc-2-bromoethylamine

-

Potassium carbonate (powdered)

-

Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in acetone or DMF (10-15 mL per gram), add N-Boc-2-bromoethylamine (1.1-1.2 eq) and powdered potassium carbonate (2.0-3.0 eq).

-

Stir the reaction mixture vigorously and heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

Step 3: Synthesis of this compound

This final step involves the acidic deprotection of the Boc group.

Materials:

-

Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 2-chloro-4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (1.0 eq) in dichloromethane (10-20 mL per gram).

-

Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

-

Remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualizations

Synthetic Pathway

Caption: Overall synthetic route to this compound.

Experimental Workflow

References

Technical Guide: Preparation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a key intermediate in various research and development applications. The described methodology is based on a two-step process commencing with a Williamson ether synthesis, followed by the deprotection of a primary amine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in laboratory-scale preparation.

Introduction

This compound (CAS No. 2228568-74-7) is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring, a methyl ester, and an aminoethoxy side chain, provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This guide details a reliable and reproducible method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The overall workflow is depicted below.

The initial step involves a Williamson ether synthesis to couple Methyl 2-chloro-4-hydroxybenzoate with a Boc-protected 2-aminoethanol derivative. The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate

This procedure details the Williamson ether synthesis to form the protected intermediate.

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| Methyl 2-chloro-4-hydroxybenzoate | 104253-44-3 | 186.59 |

| tert-Butyl (2-hydroxyethyl)carbamate | 26690-80-2 | 161.20 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

Procedure:

-

To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add tert-Butyl (2-hydroxyethyl)carbamate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the Boc-protected intermediate to yield the final product.

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate | N/A | 345.80 |

| Hydrogen Chloride (HCl) solution in 1,4-Dioxane (4M) | 7647-01-0 | 36.46 |

| Diethyl ether | 60-29-7 | 74.12 |

Procedure:

-

Dissolve Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate (1.0 eq) in 1,4-dioxane.

-

To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (5.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate solution) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate | Methyl 2-chloro-4-hydroxybenzoate | 80-90 | >95 |

| 2 | This compound | Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate | 90-98 | >97 |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the aminoethoxy chain.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₀H₁₂ClNO₃, M.W. = 230.05).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine (N-H stretching), ester (C=O stretching), and aromatic ring should be present.

Logical Relationships in Synthesis

The choice of protecting group is a critical decision in this synthetic sequence. The diagram below illustrates the rationale.

Both Boc and Phthalimide are suitable protecting groups as they are stable under the basic conditions of the Williamson ether synthesis. The choice between them often depends on the desired deprotection conditions and the overall synthetic strategy for subsequent reactions. The Boc group is favored for its mild acidic removal, while the phthalimide group is removed under nucleophilic conditions with hydrazine.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable chemical intermediate for their specific applications. Adherence to standard laboratory safety practices is essential throughout the execution of these protocols.

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

CAS Number: 2228568-74-7

This technical guide provides a comprehensive overview of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate, a chemical compound of interest to researchers and professionals in the fields of drug development and scientific research. Due to the limited availability of public domain data for this specific molecule, this guide presents a proposed synthesis pathway, physicochemical properties of the target compound and a key precursor, and a detailed, hypothetical experimental protocol.

Physicochemical Properties

Quantitative data for this compound and its likely precursor, Methyl 2-chloro-4-hydroxybenzoate, are summarized in the table below for comparative analysis. The properties for the target compound are largely computed due to a lack of published experimental data.

| Property | This compound | Methyl 2-chloro-4-hydroxybenzoate |

| CAS Number | 2228568-74-7 | 104253-44-3 |

| Molecular Formula | C10H12ClNO3 | C8H7ClO3 |

| Molecular Weight | 229.66 g/mol | 186.59 g/mol |

| Appearance | Not available | Not available |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| InChI Key | XMEIBMBDFVFTPK-UHFFFAOYSA-N | Not available |

| SMILES | ClC1C=C(C=CC=1C(=O)OC)OCCN | COC(=O)C1=CC=C(O)C=C1Cl |

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process commencing with the etherification of Methyl 2-chloro-4-hydroxybenzoate. This proposed workflow is outlined below.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the proposed synthesis of this compound.

Step 1: Synthesis of Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate

-

Reaction Setup: To a solution of Methyl 2-chloro-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K2CO3, 2.0 eq).

-

Addition of Reagent: To this stirring suspension, add 2-(Boc-amino)ethyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection: Dissolve the purified Methyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-chlorobenzoate from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Acidic Treatment: Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as indicated by TLC.

-

Isolation of Product: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the desired product, which may be further purified by recrystallization or chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the mechanism of action for this compound. Researchers are encouraged to perform initial screenings to determine its potential pharmacological profile.

Conclusion

This technical guide provides the essential information currently available for this compound, including its CAS number and physicochemical properties. In the absence of published experimental data, a plausible and detailed synthesis protocol has been proposed to aid researchers in its preparation. Further studies are warranted to elucidate the experimental properties, biological activity, and potential applications of this compound.

Structure Elucidation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. It is intended to serve as a robust framework for researchers encountering this molecule or similar structures in their work. The guide includes predicted spectroscopic data, detailed experimental protocols, and a logical workflow for structural confirmation.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science, likely serving as an intermediate in the synthesis of more complex molecules.[1] Its structure comprises a chlorinated benzoate core, a methyl ester functional group, and an aminoethoxy side chain. Accurate structural confirmation is the cornerstone of any chemical research or development endeavor, ensuring the identity and purity of the compound . This guide outlines the analytical workflow for the unambiguous structure determination of this molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

Proposed Structure Elucidation Workflow

The structural elucidation of an unknown sample suspected to be this compound would follow a logical progression of analytical techniques. This workflow is designed to first confirm the molecular formula and then piece together the connectivity of the atoms to build the final structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~7.85 | d | 1H | Ar-H (H-6) |

| ~6.80 | d | 1H | Ar-H (H-3) |

| ~6.70 | dd | 1H | Ar-H (H-5) |

| ~4.15 | t | 2H | O-CH₂ |

| ~3.90 | s | 3H | O-CH₃ (ester) |

| ~3.10 | t | 2H | N-CH₂ |

| ~1.60 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~165.5 | C=O (ester) |

| ~160.0 | C-4 |

| ~133.0 | C-6 |

| ~132.0 | C-2 |

| ~115.0 | C-1 |

| ~113.5 | C-5 |

| ~100.0 | C-3 |

| ~68.0 | O-CH₂ |

| ~52.5 | O-CH₃ (ester) |

| ~41.0 | N-CH₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (primary amine) |

| 3070 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1725 | Strong | C=O stretch (ester) |

| 1610, 1500 | Strong, Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether and ester) |

| 1100 | Strong | C-N stretch |

| 830 | Strong | C-H out-of-plane bend (substituted benzene) |

| 760 | Strong | C-Cl stretch |

Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Predicted m/z |

| [M+H]⁺ | 230.0585 |

| [M+Na]⁺ | 252.0405 |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and the connectivity between atoms.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Experimental Parameters:

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 20 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Acquisition Time: 4 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

Acquisition Time: 1.5 s

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Spectral Width: 12 ppm in both dimensions

-

Number of Scans: 2 per increment

-

Increments: 256

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Spectral Width: 12 ppm (F2), 165 ppm (F1)

-

Number of Scans: 4 per increment

-

Increments: 256

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgpndqf

-

Spectral Width: 12 ppm (F2), 220 ppm (F1)

-

Number of Scans: 8 per increment

-

Increments: 256

-

Long-range coupling delay optimized for 8 Hz.

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR spectrum and identify spin-spin coupling patterns. Analyze the 2D spectra to establish ¹H-¹H couplings (COSY), direct ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) to assemble the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Experimental Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the predicted functional groups (amine N-H, aromatic and aliphatic C-H, ester C=O, aromatic C=C, ether and ester C-O, and C-Cl bonds).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

Experimental Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition: Centroid mode

Data Interpretation: Determine the accurate mass of the protonated molecule [M+H]⁺. Use the measured mass to calculate the elemental formula and compare it with the expected formula for this compound. The high resolution and accuracy of the measurement should allow for unambiguous formula determination.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. This guide provides a predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and HRMS data, along with detailed experimental protocols. While based on theoretical predictions, this information serves as a valuable resource for any researcher working with this compound, enabling efficient and accurate characterization. The logical workflow presented ensures that all necessary data is collected to support the unequivocal assignment of the molecular structure.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate and Its Structural Analogues

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a complex organic molecule that, based on its structure, holds potential as an intermediate in pharmaceutical synthesis.[1] Its core structure consists of a chlorinated benzoic acid methyl ester, functionalized with an aminoethoxy group. The properties and reactivity of this molecule are dictated by the interplay of these functional groups. Due to the scarcity of direct data, this guide will focus on the known properties of Methyl 4-amino-2-chlorobenzoate and 4-Amino-2-chlorobenzoic acid to infer the characteristics of the target compound.

Chemical Properties

The chemical and physical properties of Methyl 4-amino-2-chlorobenzoate and its parent acid, 4-Amino-2-chlorobenzoic acid, are summarized below. These values provide a foundational understanding of the expected properties of this compound.

| Property | Methyl 4-amino-2-chlorobenzoate | 4-Amino-2-chlorobenzoic acid | Reference |

| CAS Number | 46004-37-9 | 2457-76-3 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | C₇H₆ClNO₂ | [2][4] |

| Molecular Weight | 185.61 g/mol | 171.58 g/mol | [2][4] |

| IUPAC Name | methyl 4-amino-2-chlorobenzoate | 4-amino-2-chlorobenzoic acid | [2][4] |

| Appearance | White to Almost white powder to crystal | Beige to light brown powder | [5][6] |

| Melting Point | 112-114 °C | 211 °C (decomposes) | [3][7] |

| Boiling Point (Predicted) | 334.2±22.0 °C | Not Available | [7] |

| Density (Predicted) | 1.311±0.06 g/cm³ | Not Available | [7] |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)Cl | C1=CC(=C(C=C1N)Cl)C(=O)O | [2][4] |

| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | [2][4] |

| Solubility | Soluble in Chloroform | Very soluble in water | [7][8] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve a multi-step process, likely starting from 4-hydroxy-2-chlorobenzoic acid. A generalized protocol is outlined below.

Step 1: Esterification of 4-hydroxy-2-chlorobenzoic acid

This step involves a standard Fischer esterification.

-

Materials: 4-hydroxy-2-chlorobenzoic acid, Methanol (excess), concentrated Sulfuric Acid (catalyst).

-

Procedure:

-

Dissolve 4-hydroxy-2-chlorobenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

The product, Methyl 4-hydroxy-2-chlorobenzoate, will precipitate and can be collected by filtration.

-

Wash the precipitate with water and dry under vacuum.

-

Step 2: Williamson Ether Synthesis

This step introduces the aminoethoxy side chain.

-

Materials: Methyl 4-hydroxy-2-chlorobenzoate, 2-bromoethylamine hydrobromide (or a similar protected aminoethyl halide), a strong base (e.g., Sodium Hydride), and an appropriate aprotic solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

Dissolve Methyl 4-hydroxy-2-chlorobenzoate in the aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Carefully add the strong base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Add the 2-aminoethyl halide derivative to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If a protected amino group was used, a deprotection step will be necessary.

-

Purify the final product, this compound, using column chromatography.

-

Characterization of Novel Compounds

A standard workflow for the characterization of a newly synthesized compound like this compound would involve the following analytical techniques.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of all expected protons and carbons in the correct chemical environments and with the expected splitting patterns.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the ester carbonyl (C=O), the C-O stretches of the ether and ester, and the N-H stretches of the amine.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Visualizations

The following diagrams illustrate the logical relationships and a general experimental workflow.

Caption: Structural relationship of the target compound and its precursors.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-Amino-2-chlorobenzoate | C8H8ClNO2 | CID 11839197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chlorobenzoic acid 97 2457-76-3 [sigmaaldrich.com]

- 4. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]

- 7. 46004-37-9 CAS MSDS (Methyl 4-amino-2-chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Amino-2-chlorobenzoic acid(2457-76-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Physicochemical Properties of Methyl 4-amino-2-chlorobenzoate

Disclaimer: Initial searches for "Methyl 4-(2-aminoethoxy)-2-chlorobenzoate" did not yield specific data. This guide pertains to the closely related compound, Methyl 4-amino-2-chlorobenzoate (CAS No: 46004-37-9), which is believed to be the intended subject of this inquiry.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-amino-2-chlorobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's key physicochemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

Methyl 4-amino-2-chlorobenzoate is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[1]

The following table summarizes the key quantitative physical and chemical properties of Methyl 4-amino-2-chlorobenzoate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Melting Point | 112-114 °C | [3][4] |

| Boiling Point (Predicted) | 334.2 ± 22.0 °C | [3] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [3] |

| Appearance | White to off-white powder or crystal | [5] |

| pKa (Predicted) | 1.41 ± 0.10 | |

| Purity | >98.0% (GC) | [5] |

Experimental Protocols

This section details generalized experimental methodologies for the determination of key physical properties of solid organic compounds like Methyl 4-amino-2-chlorobenzoate.

Methyl 4-amino-2-chlorobenzoate is typically synthesized via the Fischer esterification of 4-amino-2-chlorobenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1] This reaction is generally carried out under reflux to drive the equilibrium towards the formation of the ester.[1]

Materials:

-

4-amino-2-chlorobenzoic acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

5% Sodium Bicarbonate solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. The product will precipitate out of the solution.

-

Continue adding the bicarbonate solution until the evolution of gas ceases, indicating that the acid has been fully neutralized.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Dry the purified Methyl 4-amino-2-chlorobenzoate, for example, by placing it in a desiccator or a low-temperature oven.

The melting point of a crystalline solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube setup.[6][7]

Materials:

-

Dry, powdered sample of Methyl 4-amino-2-chlorobenzoate

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

-

Thermometer

Procedure:

-

Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 1-2 mm.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, reduce the heating rate to about 2 °C per minute to allow for accurate temperature reading.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[6]

The boiling point can be determined using a micro-boiling point or distillation method.[9] The capillary method using a Thiele tube is a common micro-scale technique.[10][11]

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating apparatus (e.g., aluminum block)[12]

-

Heating oil (if using a Thiele tube)

Procedure:

-

Place a small amount of the liquid sample into a fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[12]

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or an aluminum heating block.[12]

-

Heat the apparatus slowly and evenly.[10]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[11]

The solubility of an organic compound is tested in a range of solvents to determine its polarity and the presence of acidic or basic functional groups.[13][14]

Materials:

-

Sample of Methyl 4-amino-2-chlorobenzoate

-

Small test tubes

-

A range of solvents:

-

Water

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Procedure:

-

Place approximately 0.1 g of the solid sample into a small test tube.[13]

-

Add 3 mL of the solvent in portions, shaking vigorously after each addition.[13]

-

Observe whether the compound dissolves completely.

-

A systematic approach is typically followed:

-

Start with water to determine polarity.

-

If insoluble in water, test solubility in 5% HCl to check for basic groups (like the amino group).

-

If insoluble in water, also test solubility in 5% NaOH and 5% NaHCO₃ to check for acidic groups.

-

For compounds insoluble in the aqueous solutions, solubility in a nonpolar solvent like diethyl ether can be tested.

-

Solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, esters, and ketones.

-

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to Methyl 4-amino-2-chlorobenzoate.

Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.

Caption: Experimental workflow for property determination.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 4-Amino-2-chlorobenzoate | C8H8ClNO2 | CID 11839197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Methyl 4-amino-2-chlorobenzoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals no specific data on the biological activity, experimental protocols, or signaling pathway interactions for the compound Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

This guide will therefore address the topic in two parts. Firstly, it will discuss the known applications of the structurally related compound, Methyl 4-amino-2-chlorobenzoate . Secondly, it will present a hypothetical, yet standard, technical framework that researchers and drug development professionals can follow to assess the biological activity of a novel chemical entity such as this compound.

Part 1: The Closely Related Compound - Methyl 4-amino-2-chlorobenzoate

Methyl 4-amino-2-chlorobenzoate (CAS RN: 46004-37-9) is a known chemical intermediate primarily utilized in organic synthesis.[1][2] Its chemical structure features a methyl ester, an amino group, and a chlorine atom attached to a benzene ring. This arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.[1][3]

One of the documented applications of Methyl 4-amino-2-chlorobenzoate is its use as a reagent in the synthesis of selective Liver X Receptor (LXR) agonists.[4] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Agonists of LXR are of interest for their potential therapeutic applications in cardiovascular diseases and metabolic disorders.

While this highlights the utility of the core structure in generating biologically active molecules, it is important to note that the biological activity of the final, more complex product cannot be directly extrapolated to the starting reagent, Methyl 4-amino-2-chlorobenzoate.

Part 2: A Hypothetical Framework for Assessing Biological Activity

This section outlines a standard, multi-stage workflow for the characterization of the biological activity of a novel compound, using this compound as a hypothetical candidate.

Stage 1: In Silico and Physicochemical Characterization

The initial phase involves computational modeling and basic chemical analysis to predict potential biological activities and assess drug-likeness.

-

Physicochemical Properties: Determination of solubility, LogP, pKa, and stability.

-

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

-

Target Prediction: Computational screening against databases of known protein structures to identify potential biological targets. This can be achieved through molecular docking simulations.

The logical flow of this initial assessment is visualized below.

Caption: Initial computational and chemical screening workflow.

Stage 2: In Vitro Biological Screening

Based on the in silico predictions, a panel of in vitro assays is selected to screen for biological activity. For instance, if docking studies suggest potential interaction with kinases, a kinase inhibition assay panel would be appropriate. A common initial step is to assess general cytotoxicity.

Table 1: Hypothetical Quantitative Data for Cytotoxicity Screening

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| A549 (Lung Carcinoma) | 1 | 98.2 ± 3.1 | > 100 |

| 10 | 95.6 ± 4.5 | ||

| 100 | 89.1 ± 5.2 | ||

| HepG2 (Hepatocellular Carcinoma) | 1 | 99.1 ± 2.5 | 75.4 |

| 10 | 80.3 ± 6.1 | ||

| 100 | 45.2 ± 3.8 | ||

| MCF-7 (Breast Cancer) | 1 | 97.5 ± 4.0 | > 100 |

| 10 | 96.2 ± 3.3 | ||

| 100 | 91.8 ± 2.9 |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Stage 3: Mechanism of Action (MoA) and Signaling Pathway Analysis

If significant activity is observed in the initial screens (e.g., cytotoxicity in HepG2 cells), further experiments are designed to elucidate the mechanism of action. Based on the structural similarity to precursors of LXR agonists and other reported activities of similar scaffolds (e.g., EGFR inhibition by 4-amino-3-chloro benzoate esters), one might investigate pathways related to cell metabolism, apoptosis, or receptor tyrosine kinases.[5]

For example, if apoptosis is suspected, one could perform Western blot analysis for key apoptotic proteins like Caspase-3, Caspase-8, and Bax/Bcl-2.

Caption: A hypothetical extrinsic apoptosis signaling pathway.

Stage 4: In Vivo Analysis

Promising in vitro results would warrant progression to in vivo studies to assess efficacy and safety in a living organism.

-

Pharmacokinetic (PK) Studies: Determine the compound's half-life, bioavailability, and distribution in an animal model (e.g., mice or rats).

-

Efficacy Studies: In a disease-relevant model (e.g., a tumor xenograft model if anticancer activity was observed), assess the compound's ability to produce the desired therapeutic effect.

-

Toxicology Studies: Evaluate the potential for adverse effects through acute and chronic dosing studies, monitoring for changes in animal weight, behavior, hematology, and organ histology.

The overall workflow from initial screening to potential clinical development is a rigorous, multi-step process.

Caption: Overall workflow for novel drug discovery.

Conclusion

While there is currently no available information on the biological activity of this compound, its structural relative, Methyl 4-amino-2-chlorobenzoate, serves as a valuable synthetic intermediate. The framework presented here offers a standard and robust methodology for researchers to systematically investigate the potential therapeutic properties of such novel chemical entities, moving from computational prediction through to detailed in vivo analysis. Any investigation into the biological effects of this compound would need to begin with the foundational steps of in vitro screening to ascertain any cytotoxic or other biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-Amino-2-chlorobenzoate | C8H8ClNO2 | CID 11839197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 4-amino-2-chlorobenzoate | 46004-37-9 [chemicalbook.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery and Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive review of available scientific literature and chemical databases reveals no specific records detailing the discovery, synthesis, or biological evaluation of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. This suggests that the compound is likely a novel chemical entity, potentially synthesized in private research and not yet disclosed in the public domain, or that it may be referred to by a different nomenclature. However, substantial information exists for the structurally related precursor, Methyl 4-amino-2-chlorobenzoate , which serves as a critical starting material for a variety of chemical syntheses. This guide will provide an in-depth analysis of the properties and synthesis of Methyl 4-amino-2-chlorobenzoate as a foundational reference.

Physicochemical Properties of Methyl 4-amino-2-chlorobenzoate

A summary of the key physicochemical properties of Methyl 4-amino-2-chlorobenzoate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| CAS Number | 46004-37-9 | [1][2] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 112-114 °C | [5] |

| Purity | >98.0% (GC) | [1] |

| IUPAC Name | methyl 4-amino-2-chlorobenzoate | [2] |

| Solubility | Soluble in chloroform | [5] |

Synthesis of Methyl 4-amino-2-chlorobenzoate

The primary and most direct synthesis of Methyl 4-amino-2-chlorobenzoate involves the esterification of 4-Amino-2-chlorobenzoic acid with methanol.[6] This reaction is a fundamental process in organic chemistry and is crucial for the production of this key intermediate.

Experimental Protocol: Esterification of 4-Amino-2-chlorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-amino-2-chlorobenzoate.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware (reflux apparatus, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2-chlorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-amino-2-chlorobenzoate.

-

Logical Synthesis Pathway

The synthesis of Methyl 4-amino-2-chlorobenzoate is a straightforward esterification reaction. The logical workflow for this process is depicted below.

Caption: Synthesis of Methyl 4-amino-2-chlorobenzoate.

Potential Applications and Future Directions

Methyl 4-amino-2-chlorobenzoate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[4] Its reactive amino and ester functionalities, combined with the chloro-substituted aromatic ring, make it a valuable building block in medicinal chemistry and materials science. For instance, it is a known reagent in the synthesis of selective Liver X receptor (LXR) agonists, which have potential therapeutic applications in managing cholesterol levels.[5][7]

The synthesis of the target molecule, This compound , would likely proceed from Methyl 4-hydroxy-2-chlorobenzoate, which can be derived from 4-amino-2-chlorobenzoic acid. A plausible synthetic route is outlined below.

Caption: Proposed synthesis of this compound.

Further research into the synthesis and characterization of this compound is warranted to explore its potential biological activities and applications in drug discovery and development.

References

- 1. METHYL 4-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]

- 6. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

In-depth Technical Guide: Analysis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

An important note on the requested compound: Extensive searches for "Methyl 4-(2-aminoethoxy)-2-chlorobenzoate" did not yield any specific results for a compound with this exact name and structure in publicly available chemical databases and scientific literature. The search results consistently returned information on structurally related but distinct molecules. This suggests that the requested compound may be novel, not widely studied, or that there may be a typographical error in the chemical name.

This guide will therefore address the IUPAC nomenclature of the component parts of the requested name and present data on closely related, documented compounds to provide a framework for understanding its potential properties and synthesis. The related compounds discussed are:

-

Methyl 4-amino-2-chlorobenzoate

-

Methyl 2-chlorobenzoate

-

Methyl 4-chlorobenzoate

The systematic IUPAC name for the requested compound, should it exist as described, would be This compound .

Properties of Structurally Related Compounds

To provide context for the potential characteristics of this compound, the following table summarizes the known physical and chemical properties of related compounds.

| Property | Methyl 4-amino-2-chlorobenzoate | Methyl 2-chlorobenzoate | Methyl 4-chlorobenzoate |

| CAS Number | 46004-37-9[1][2][3][4][5][6] | 610-96-8[7] | 1126-46-1[8] |

| Molecular Formula | C8H8ClNO2[1][4] | C8H7ClO2[7] | C8H7ClO2[8] |

| Molecular Weight | 185.61 g/mol [1][4] | 170.59 g/mol | 170.59 g/mol [8] |

| Melting Point | 112-114 °C[5] | 42-44 °C | Not Available |

| Boiling Point | 334.2 ± 22.0 °C (Predicted)[5] | Not Available | Not Available |

| Density | 1.311 ± 0.06 g/cm3 (Predicted)[5] | Not Available | Not Available |

| Appearance | White to off-white crystalline solid[3][9] | Not Available | Solid |

| Solubility | Soluble in Chloroform[5] | Soluble in various organic solvents[3] | Not Available |

Synthesis of Related Compounds

The synthesis of these related esters typically involves the esterification of the corresponding carboxylic acid with methanol, often under acidic conditions.

General Experimental Protocol: Esterification of a Benzoic Acid Derivative

This protocol describes a general method for the synthesis of methyl benzoate esters, which can be adapted for compounds like Methyl 4-amino-2-chlorobenzoate.

Materials:

-

Substituted benzoic acid (e.g., 4-Amino-2-chlorobenzoic acid)

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Dissolve the substituted benzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

The crude product can be further purified by recrystallization or column chromatography.

A known synthetic route to produce Methyl 4-amino-2-chlorobenzoate involves the esterification of 4-Amino-2-chlorobenzoic acid with methanol.[10]

Potential Biological Activity and Applications

While no biological activity is reported for the requested compound, its structural analogs have applications in chemical synthesis.

-

Methyl 4-amino-2-chlorobenzoate is utilized as a reagent in the synthesis of selective Liver X receptor (LXR) agonists.[2][5] These agonists have been shown to increase HDL levels and promote reverse cholesterol transport in mice.[2][5] It also serves as a pharmaceutical intermediate.[3]

-

Methyl 2-amino-4-chlorobenzoate is employed as an intermediate in the production of anti-inflammatory and antimicrobial agents, as well as in the preparation of dyes and agrochemicals.[9]

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

This diagram outlines the logical progression from starting materials to a purified and characterized compound, followed by an assessment of its biological activity. Each step involves specific experimental procedures and analytical techniques to ensure the identity, purity, and efficacy of the target molecule.

References

- 1. Methyl 4-Amino-2-chlorobenzoate | C8H8ClNO2 | CID 11839197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-2-chlorobenzoate | 46004-37-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 46004-37-9 CAS MSDS (Methyl 4-amino-2-chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl 4-amino-2-chlorobenzoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, synthesis, and potential applications of Methyl 4-amino-2-chlorobenzoate.

Chemical and Physical Data

Methyl 4-amino-2-chlorobenzoate is a chemical compound utilized as a pharmaceutical intermediate. It is recognized for its role in the synthesis of selective Liver X Receptor (LXR) agonists, which are instrumental in increasing HDL levels and promoting reverse cholesterol transport in animal studies.[1] The compound's versatility and stability make it a valuable reagent in custom organic synthesis projects for developing novel drug candidates.[2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H8ClNO2[3][4] |

| Molecular Weight | 185.61 g/mol [3] |

| CAS Number | 46004-37-9[3] |

| Melting Point | 112-114 °C |

| Boiling Point | 334.2 ± 22.0 °C (Predicted) |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) |

| Appearance | White crystalline solid[2] |

| Solubility | Soluble in various organic solvents[2] |

Experimental Protocols: Synthesis

The synthesis of Methyl 4-amino-2-chlorobenzoate can be achieved through the esterification of 4-Amino-2-chlorobenzoic acid with methanol. Several synthetic routes have been documented.[5] Below is a general experimental protocol based on this transformation.

Objective: To synthesize Methyl 4-amino-2-chlorobenzoate via the esterification of 4-Amino-2-chlorobenzoic acid.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Standard laboratory glassware for reaction, workup, and purification

-

Heating and stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-2-chlorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 4-amino-2-chlorobenzoate can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 4-amino-2-chlorobenzoate.

Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.

References

- 1. Methyl 4-amino-2-chlorobenzoate | 46004-37-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-Amino-2-chlorobenzoate | C8H8ClNO2 | CID 11839197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 46004-37-9 CAS MSDS (Methyl 4-amino-2-chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl 4-amino-2-chlorobenzoate synthesis - chemicalbook [chemicalbook.com]

background research on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Report on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

The primary source mentioning this compound is a patent outlining its use in the creation of other chemical entities. However, this documentation does not provide the in-depth technical data required for a comprehensive whitepaper, such as detailed characterization, a wide range of physical and chemical properties, or elucidated biological mechanisms of action.

Due to the scarcity of specific data, the creation of detailed tables summarizing quantitative data, comprehensive experimental protocols, and diagrams of signaling pathways or experimental workflows is not feasible at this time. Further research and publication in peer-reviewed journals would be necessary to generate the body of knowledge required to fulfill the detailed requests of an in-depth technical guide on this compound.

An In-depth Technical Guide on Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed experimental data and biological applications for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (CAS No. 2228568-74-7) is limited. This guide summarizes the available physicochemical data and proposes a potential synthetic route based on established chemical principles and analogous reactions found in the literature.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 2228568-74-7 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 230.66 g/mol | Computed |

| IUPAC Name | This compound | [1] |

| SMILES | ClC1C=C(C=CC=1C(=O)OC)OCCN | [1] |

| InChI Key | XMEIBMBDFVFTPK-UHFFFAOYSA-N | [1] |

Proposed Synthesis Workflow

Due to the lack of published synthesis protocols for this compound, a two-step synthetic pathway is proposed. This pathway is based on well-established organic chemistry reactions: Fischer-Speier esterification followed by Williamson ether synthesis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following are hypothetical, detailed protocols for the synthesis of this compound, based on standard laboratory procedures for analogous reactions.

Step 1: Synthesis of Methyl 4-hydroxy-2-chlorobenzoate (Esterification)

This procedure is adapted from the synthesis of similar hydroxybenzoate esters.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-chlorobenzoic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Synthesis of this compound (Ether Synthesis and Deprotection)

This protocol is based on the principles of the Williamson ether synthesis, incorporating a Boc-protection strategy for the amine.[4][5][6][7]

-

Alkoxide Formation: To a solution of Methyl 4-hydroxy-2-chlorobenzoate in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate.

-

Nucleophilic Substitution: Add a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, to the reaction mixture. Heat the mixture to facilitate the SN2 reaction, monitoring by TLC.

-

Workup: Once the starting material is consumed, cool the reaction, filter off the base, and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent and wash with water.

-

Deprotection: Dissolve the crude protected intermediate in a solvent like dichloromethane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Final Purification: After deprotection is complete (monitored by TLC), neutralize the acid and purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical Data of Precursors and Related Compounds

For a comprehensive understanding, the properties of the key precursor, 4-hydroxy-2-chlorobenzoic acid, and a structurally related compound, Methyl 4-chlorobenzoate, are provided below.

Table 1: Physicochemical Properties of 4-Hydroxy-2-chlorobenzoic acid

| Property | Value | Source |

| CAS Number | 5326-54-5 | [8] |

| Molecular Formula | C₇H₅ClO₃ | [8] |

| Molecular Weight | 172.56 g/mol | [8] |

| Melting Point | 217-219 °C | [8] |

| XLogP3 | 1.8 | [8] |

Table 2: Physicochemical Properties of Methyl 4-chlorobenzoate

| Property | Value | Source |

| CAS Number | 1126-46-1 | |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| Melting Point | 42-44 °C | |

| Boiling Point | 237 °C | |

| Flash Point | 107 °C |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research in this area is required to elucidate its potential pharmacological role.

Conclusion

This compound is a chemical compound for which detailed experimental and biological data are scarce. The proposed synthetic route, utilizing Fischer-Speier esterification and Williamson ether synthesis, provides a logical and feasible approach for its preparation in a laboratory setting. Further research is necessary to characterize this compound fully and to investigate its potential applications in drug development and other scientific fields. The data on related compounds can serve as a useful reference for researchers embarking on the synthesis and characterization of this molecule.

References

- 1. CAS No.2228568-74-7 | this compound | chem960.com [chem960.com]

- 2. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical yield of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate synthesis

An In-depth Technical Guide to the Synthesis and Theoretical Yield of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a molecule of interest in pharmaceutical and chemical research. The guide details the experimental protocols, data presentation in tabular format, and a theoretical yield calculation. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure combines a chlorinated benzoic acid methyl ester with an aminoethoxy side chain, offering multiple points for further chemical modification. This guide outlines a common and reliable synthetic approach: a two-step process involving a Williamson ether synthesis followed by the deprotection of a protected amine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of an ether linkage via a Williamson ether synthesis between Methyl 4-hydroxy-2-chlorobenzoate and a protected 2-aminoethyl halide. The second step is the removal of the protecting group to yield the final product. The Williamson ether synthesis is a well-established SN2 reaction where an alkoxide ion displaces a halide ion from an alkyl halide.[1][2][3]

The overall reaction scheme is as follows:

Step 1: Williamson Ether Synthesis Methyl 4-hydroxy-2-chlorobenzoate is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)acetamide to form the protected intermediate, Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Deprotection (Hydrolysis) The acetyl protecting group on the nitrogen atom is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Data Presentation

The quantitative data for the reactants and the final product are summarized in the table below for easy reference and for the calculation of the theoretical yield.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 4-hydroxy-2-chlorobenzoate | C₈H₇ClO₃ | 186.59 |

| N-(2-bromoethyl)acetamide | C₄H₈BrNO | 166.02 |

| This compound | C₁₀H₁₂ClNO₃ | 229.66 |

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate

-

Reactant Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-hydroxy-2-chlorobenzoate (10.0 g, 53.6 mmol) in 100 mL of anhydrous acetone.

-

Addition of Base : Add anhydrous potassium carbonate (11.1 g, 80.4 mmol) to the solution. The mixture will be a suspension.

-

Addition of Alkyl Halide : Add N-(2-bromoethyl)acetamide (9.8 g, 59.0 mmol) to the stirred suspension.

-

Reaction : Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Synthesis of this compound (Deprotection)

-

Acidic Hydrolysis : In a 250 mL round-bottom flask, suspend the purified Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate (from the previous step) in 100 mL of 6 M hydrochloric acid.

-

Reaction : Heat the mixture to reflux for 4-6 hours.

-

Neutralization : Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Balanced Overall Reaction:

C₈H₇ClO₃ + C₄H₈BrNO + H₂O → C₁₀H₁₂ClNO₃ + CH₃COOH + HBr